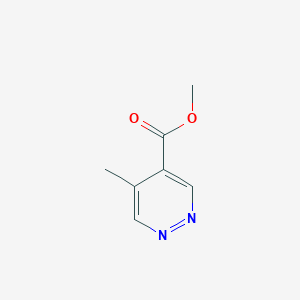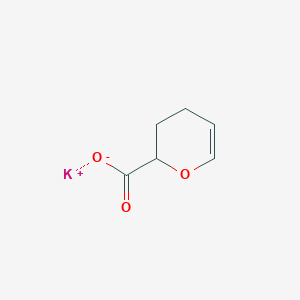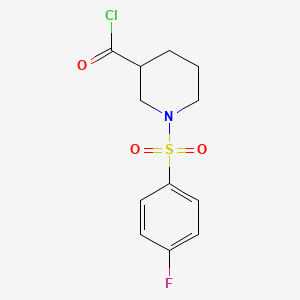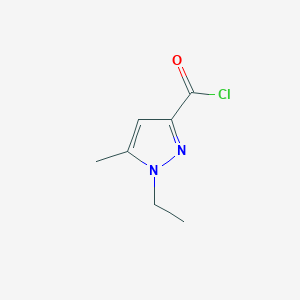
Methyl 5-methylpyridazine-4-carboxylate
Übersicht
Beschreibung
Methyl 5-methylpyridazine-4-carboxylate (MPC) is an organic compound that has been studied for its potential applications in various scientific research fields. MPC is an important part of the pyridazine family of compounds, which are versatile and have been used in a wide range of applications. MPC is a highly reactive compound and is capable of undergoing a variety of reactions. This makes MPC a useful tool for scientific research and a potential candidate for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Functionalization
Methyl 5-methylpyridazine-4-carboxylate serves as a key compound in chemical synthesis and functionalization. Takács et al. (2012) described its use in the functionalization of the pyridazin-3(2H)-one ring via palladium-catalysed aminocarbonylation, demonstrating its reactivity and potential in creating a variety of amides and amination products, which are crucial in the synthesis of complex molecules Takács et al., 2012.
Diagnostic Imaging
Methyl 5-methylpyridazine-4-carboxylate is also instrumental in the development of diagnostic imaging agents. Wang et al. (2014) synthesized carbon-11-labeled derivatives of this compound as potential PET tracers for imaging p38α mitogen-activated protein kinase, a crucial target in inflammatory diseases. This highlights its role in advancing medical imaging and providing valuable tools for disease diagnosis and management Wang et al., 2014.
Structural Analysis and Intermolecular Interactions
The compound's derivatives are useful in studying intermolecular interactions and molecular structures. Katrusiak et al. (2011) investigated the effects of methylation on intermolecular interactions and lipophilicity in methylated derivatives of 4,5-dihydro-6-hydroxypyridazine-3-carboxylic and 6-hydroxypyridazine-3-carboxylic acids. This research provides insights into the structural and chemical properties of these derivatives, contributing to our understanding of chemical bonding and molecular behavior Katrusiak et al., 2011.
Eigenschaften
IUPAC Name |
methyl 5-methylpyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-8-9-4-6(5)7(10)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIQBLDYLPVQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methylpyridazine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B1404879.png)
![4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1404882.png)





![N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B1404892.png)


![[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride](/img/structure/B1404896.png)

![Spiro[2.5]octan-1-amine hydrochloride](/img/structure/B1404899.png)